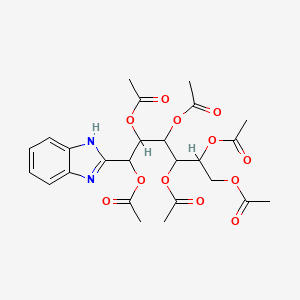
1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol is a synthetic compound that combines a hexitol backbone with benzimidazole functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol typically involves the following steps:
Protection of Hexitol: The hexitol is first protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step ensures that all hydroxyl groups are converted to acetate esters.
Formation of Benzimidazole Moiety: The benzimidazole ring is synthesized separately, often starting from o-phenylenediamine and a suitable carboxylic acid or aldehyde under acidic conditions.
Coupling Reaction: The protected hexitol and the benzimidazole moiety are then coupled using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the acetylation and coupling steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol can undergo various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Free hexitol with hydroxyl groups.
Oxidation: Oxidized benzimidazole derivatives.
Substitution: Functionalized benzimidazole-hexitol derivatives.
Scientific Research Applications
1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with metabolic diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, offering multiple functionalization sites.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological targets, while the hexitol backbone can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexa-O-acetyl-L-iditol: Similar in structure but lacks the benzimidazole moiety.
1,2,3,4,5,6-Hexa-O-acetyl-D-glucitol: Another hexitol derivative with different stereochemistry.
Benzimidazole derivatives: Compounds like 2-aminobenzimidazole, which lack the hexitol backbone.
Uniqueness
1,2,3,4,5,6-Hexa-O-acetyl-1-C-(1H-benzimidazol-2-yl)hexitol is unique due to the combination of a hexitol backbone with a benzimidazole ring. This dual functionality allows for diverse applications and interactions, making it a versatile compound in various fields of research.
Properties
CAS No. |
7150-94-9 |
|---|---|
Molecular Formula |
C25H30N2O12 |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
[2,3,4,5,6-pentaacetyloxy-6-(1H-benzimidazol-2-yl)hexyl] acetate |
InChI |
InChI=1S/C25H30N2O12/c1-12(28)34-11-20(35-13(2)29)21(36-14(3)30)22(37-15(4)31)23(38-16(5)32)24(39-17(6)33)25-26-18-9-7-8-10-19(18)27-25/h7-10,20-24H,11H2,1-6H3,(H,26,27) |
InChI Key |
BLEBKZBLEMTVLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(C(C(C(C(C1=NC2=CC=CC=C2N1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




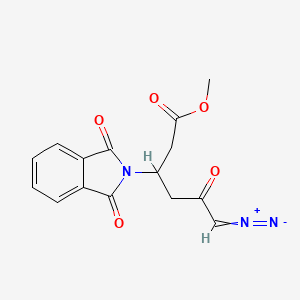
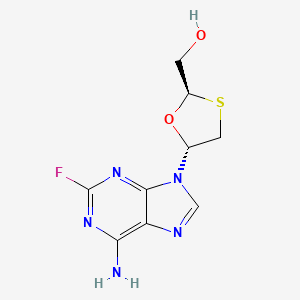
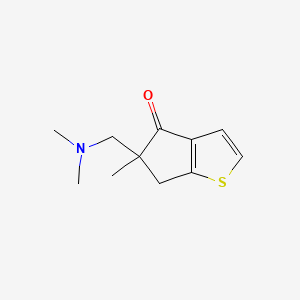
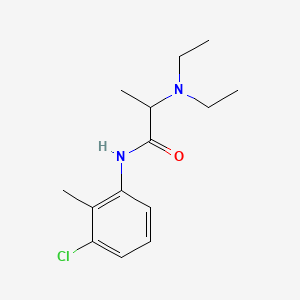
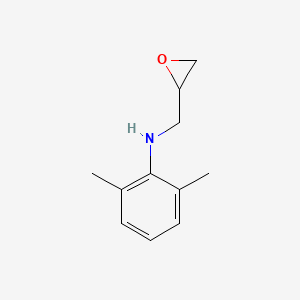

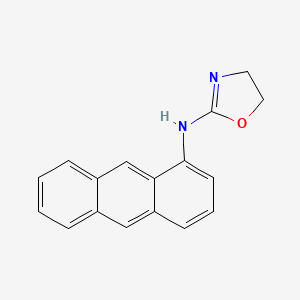
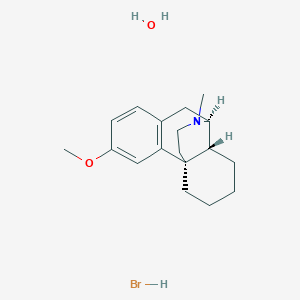
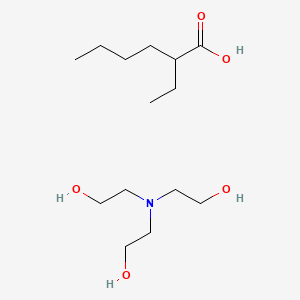
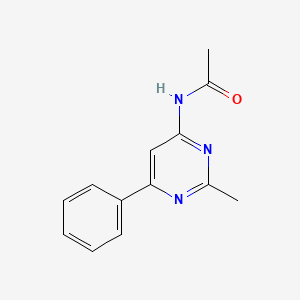
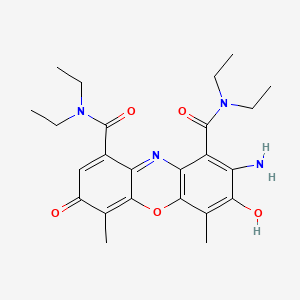
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)
